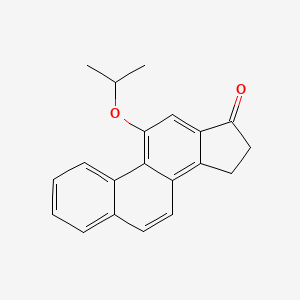
O-(4-Chlorophenyl) O-methyl phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Chlorophenyl) O-methyl phenylphosphonothioate: is an organophosphate compound known for its use as a pesticide and fungicide. It is a stable white solid at room temperature and has been utilized in various agricultural applications. This compound is part of the broader class of phosphonothioates, which are characterized by the presence of a phosphorus-sulfur bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) O-methyl phenylphosphonothioate typically involves the reaction of phosphorus oxychloride with an appropriate phenol derivative. The general synthetic route can be summarized as follows:
-
Reaction of Phosphorus Oxychloride with Phenol: : The initial step involves the reaction of phosphorus oxychloride (POCl3) with phenol (C6H5OH) in the presence of a base such as pyridine. This reaction forms phenylphosphonic dichloride.
-
Substitution with 4-Chlorophenol: : The phenylphosphonic dichloride is then reacted with 4-chlorophenol (C6H4ClOH) to form O-(4-Chlorophenyl) phenylphosphonic dichloride.
-
Thionation and Methylation: : The final step involves the thionation of the dichloride using a sulfur source such as thiourea, followed by methylation with methyl iodide (CH3I) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Chlorophenyl) O-methyl phenylphosphonothioate undergoes several types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form the corresponding oxon derivative, which involves the replacement of the sulfur atom with an oxygen atom.
-
Hydrolysis: : In the presence of water and a base, the compound can undergo hydrolysis to form phenylphosphonic acid and 4-chlorophenol.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Hydrolysis: Typically carried out in aqueous alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used under mild conditions.
Major Products
Oxidation: Formation of the oxon derivative.
Hydrolysis: Formation of phenylphosphonic acid and 4-chlorophenol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-(4-Chlorophenyl) O-methyl phenylphosphonothioate has been extensively studied for its applications in various fields:
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase, due to its structural similarity to other organophosphates.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Employed as a pesticide and fungicide in agriculture to protect crops from pests and diseases.
Mécanisme D'action
The primary mechanism of action of O-(4-Chlorophenyl) O-methyl phenylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and leading to an accumulation of the neurotransmitter. This results in continuous stimulation of the nervous system, ultimately causing paralysis and death in pests.
Comparaison Avec Des Composés Similaires
O-(4-Chlorophenyl) O-methyl phenylphosphonothioate can be compared with other similar organophosphate compounds:
Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate): Similar in structure but contains bromine and additional chlorine atoms.
Profenofos: Another organophosphate pesticide with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for targeted applications in agriculture and research.
Propriétés
Numéro CAS |
71432-18-3 |
|---|---|
Formule moléculaire |
C13H12ClO2PS |
Poids moléculaire |
298.73 g/mol |
Nom IUPAC |
(4-chlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H12ClO2PS/c1-15-17(18,13-5-3-2-4-6-13)16-12-9-7-11(14)8-10-12/h2-10H,1H3 |
Clé InChI |
HRLFUMAJGQUMMI-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)









